![molecular formula C14H11NO2 B14314796 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione CAS No. 111836-50-1](/img/structure/B14314796.png)
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is a heterocyclic compound that features a fused indole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylindole with suitable reagents to form the desired fused ring system. For instance, the use of N-bromosuccinimide in aqueous t-butyl alcohol can facilitate the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for further cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The aromatic nature of the compound allows for substitution reactions, where different substituents can be introduced onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings.
科学的研究の応用
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific chemical properties, such as dyes and polymers
作用機序
The mechanism of action of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dimethylindole: Shares the indole core but lacks the fused pyridine ring.
Pyrido[1,2-a]indole: Similar fused ring system but without the dimethyl substitution.
Indole-1,4-dione: Contains the indole and dione functionalities but lacks the pyridine ring.
Uniqueness
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is unique due to its specific fused ring system and the presence of both indole and pyridine rings with dimethyl substitution. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
111836-50-1 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
2,3-dimethylpyrido[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C14H11NO2/c1-8-9(2)14(17)12-11(13(8)16)7-10-5-3-4-6-15(10)12/h3-7H,1-2H3 |
InChIキー |
SSXDJMSSVBOSAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C=C3N2C=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
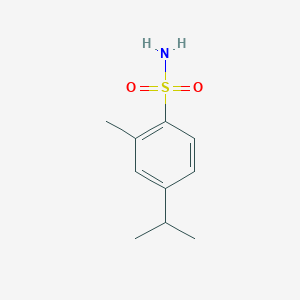
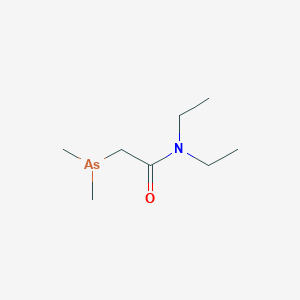
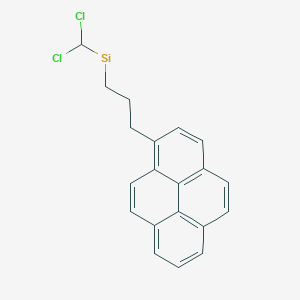
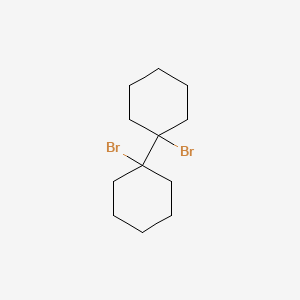
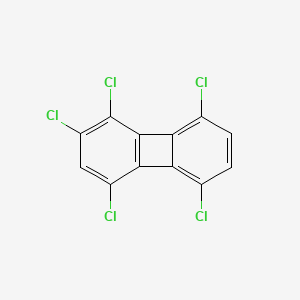
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
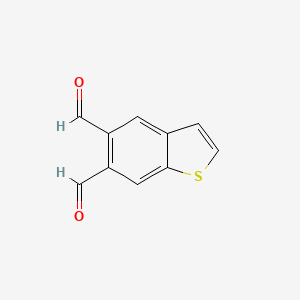


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
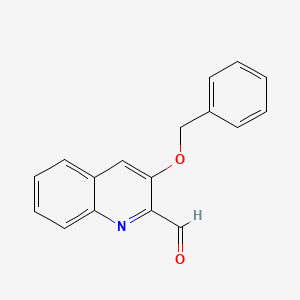
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
